![molecular formula C21H14Cl2N2OS B3733439 N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3733439.png)
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DCTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as quinolinecarboxamides, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The precise mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is thought to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer effects, N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is that it has been extensively studied in vitro and in vivo, and its biological effects have been well characterized. However, one limitation of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is that it can be difficult to synthesize, which may limit its availability for use in research.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide derivatives with improved pharmacokinetic properties, which could enhance its potential as a therapeutic agent. Another area of interest is the elucidation of the precise mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, which could provide insight into its biological effects and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in animal models and human clinical trials.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-proliferative and anti-tumor effects in vitro and in vivo, making it a promising candidate for further study as a potential cancer therapeutic.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-6-7-20(27-12)19-11-17(16-4-2-3-5-18(16)25-19)21(26)24-15-9-13(22)8-14(23)10-15/h2-11H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFNKHPTDIKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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